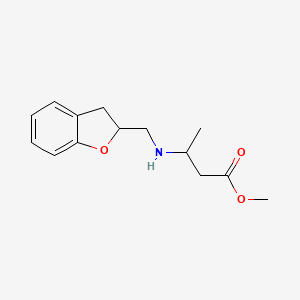![molecular formula C13H15NO5 B7559236 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid, also known as DAA or NDGA, is a naturally occurring compound found in the creosote bush (Larrea tridentata). DAA has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer, inflammation, and oxidative stress.
作用机制
The exact mechanism of action of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid is not fully understood, but it is thought to involve multiple pathways. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to have a range of biochemical and physiological effects in scientific research. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been found to modulate the immune system, reducing inflammation and promoting immune cell function. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
实验室实验的优点和局限性
One advantage of using 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in lab experiments is its natural origin, which may make it more appealing for use in therapeutic applications. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been extensively studied and has a well-established safety profile. One limitation of using 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in lab experiments is its relatively low solubility, which may make it difficult to administer in certain contexts.
未来方向
There are several potential future directions for research on 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms of action of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid and to identify potential biomarkers for its therapeutic effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in humans.
合成方法
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid can be synthesized from gallic acid through a multi-step process involving nitration, reduction, and acylation. Alternatively, it can be extracted from the creosote bush and purified using chromatography.
科学研究应用
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to have a range of potential therapeutic applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and prostate cancer. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been shown to have antioxidant properties, protecting cells from oxidative stress.
属性
IUPAC Name |
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)8-14(10-4-2-1-3-5-10)13(17)11-9-18-6-7-19-11/h1-5,11H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPBPWXLFJESDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)